Cas no 2279653-90-4 (1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid)

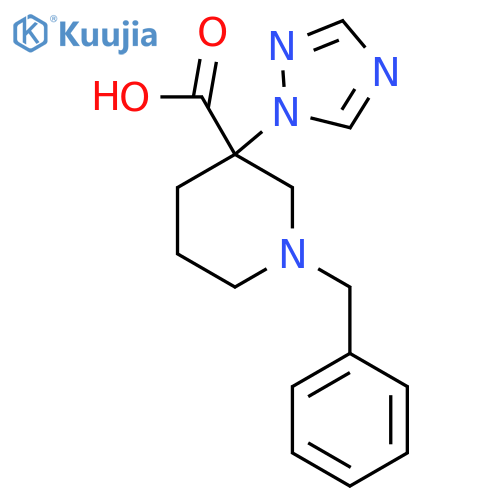

2279653-90-4 structure

商品名:1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid

1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid

- EN300-7507071

- 2279653-90-4

-

- インチ: 1S/C15H18N4O2/c20-14(21)15(19-12-16-11-17-19)7-4-8-18(10-15)9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2,(H,20,21)

- InChIKey: PFDQYEAGZUVFQB-UHFFFAOYSA-N

- ほほえんだ: OC(C1(CN(CC2C=CC=CC=2)CCC1)N1C=NC=N1)=O

計算された属性

- せいみつぶんしりょう: 286.14297583g/mol

- どういたいしつりょう: 286.14297583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 71.2Ų

1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7507071-1.0g |

1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |

2279653-90-4 | 95.0% | 1.0g |

$1343.0 | 2025-03-10 | |

| Enamine | EN300-7507071-0.5g |

1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |

2279653-90-4 | 95.0% | 0.5g |

$1289.0 | 2025-03-10 | |

| Enamine | EN300-7507071-0.05g |

1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |

2279653-90-4 | 95.0% | 0.05g |

$1129.0 | 2025-03-10 | |

| Enamine | EN300-7507071-0.25g |

1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |

2279653-90-4 | 95.0% | 0.25g |

$1235.0 | 2025-03-10 | |

| Enamine | EN300-7507071-0.1g |

1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |

2279653-90-4 | 95.0% | 0.1g |

$1183.0 | 2025-03-10 | |

| Enamine | EN300-7507071-10.0g |

1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |

2279653-90-4 | 95.0% | 10.0g |

$5774.0 | 2025-03-10 | |

| Enamine | EN300-7507071-2.5g |

1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |

2279653-90-4 | 95.0% | 2.5g |

$2631.0 | 2025-03-10 | |

| Enamine | EN300-7507071-5.0g |

1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |

2279653-90-4 | 95.0% | 5.0g |

$3894.0 | 2025-03-10 |

1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

2279653-90-4 (1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid) 関連製品

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 42464-96-0(NNMTi)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量